molecular formula C33H54N10O8 B12557109 L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline CAS No. 185686-10-6

L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline

Cat. No.: B12557109
CAS No.: 185686-10-6
M. Wt: 718.8 g/mol
InChI Key: RTLQTGDAQZASDR-CPHHOOCTSA-N
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Description

L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-valylglycyl-L-ornithyl-L-lysyl-L-proline: Lacks the diaminomethylidene group.

    L-Tyrosyl-L-valylglycyl-L-ornithyl-L-lysyl-L-alanine: Substitutes proline with alanine.

    L-Tyrosyl-L-valylglycyl-L-ornithyl-L-lysyl-L-serine: Substitutes proline with serine.

Uniqueness

L-Tyrosyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is unique due to the presence of the diaminomethylidene group, which may confer specific binding properties or reactivity. This uniqueness can make it particularly valuable for certain applications, such as targeted drug delivery or as a biochemical probe.

Properties

CAS No.

185686-10-6

Molecular Formula

C33H54N10O8

Molecular Weight

718.8 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H54N10O8/c1-19(2)27(42-28(46)22(35)17-20-10-12-21(44)13-11-20)30(48)39-18-26(45)40-23(8-5-15-38-33(36)37)29(47)41-24(7-3-4-14-34)31(49)43-16-6-9-25(43)32(50)51/h10-13,19,22-25,27,44H,3-9,14-18,34-35H2,1-2H3,(H,39,48)(H,40,45)(H,41,47)(H,42,46)(H,50,51)(H4,36,37,38)/t22-,23-,24-,25-,27-/m0/s1

InChI Key

RTLQTGDAQZASDR-CPHHOOCTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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